BAY-678

Content Navigation

Facing assay reproducibility issues from irreversible, species-mismatched HNE inhibitors? BAY-678 offers a clean solution.

- Highly potent (Ki = 15 nM) and reversible inhibition of human neutrophil elastase

- >2000-fold selectivity over 21 serine proteases for clean target engagement

- Orally bioavailable, cell-permeable, ideal for in vivo ALI/ARDS models with exogenous human NE.

Reliable supply, high purity, immediate shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

BAY-678 (CAS 675103-36-3) is a highly potent, orally bioavailable, and cell-permeable small-molecule chemical probe specifically designed to inhibit human neutrophil elastase (HNE) [1]. Belonging to the 4th generation of non-mechanism-based dihydropyrimidinone inhibitors, it achieves low-nanomolar potency by locking its bioactive conformation with a strategically positioned methyl sulfone substituent, enabling an induced-fit binding mode that tightly interacts with the S1 and S2 pockets of HNE [1]. In procurement and assay design, BAY-678 serves as a critical baseline tool for interrogating HNE-driven matrix degradation, inflammatory pathways, and acute lung injury models, offering a highly characterized pharmacokinetic profile and exceptional target selectivity compared to legacy peptidic or covalent inhibitors [2].

Research Fit

Orally bioavailable tool compound

Supports in vivo HNE pathway studies with repeated oral dosing in rodent models.

Broad serine protease selectivity profiling

Validated against a diverse panel of serine proteases, aiding on-target interpretation in complex biological systems.

SGC-designated chemical probe

Characterized under community-wide standards for probe quality, supporting reproducible translational research.

Substituting BAY-678 with older-generation HNE inhibitors, such as the 2nd-generation covalent suicide inhibitor Sivelestat, fundamentally alters assay mechanics and translational relevance [1]. Sivelestat covalently acylates the active site, which can lead to irreversible off-target effects and requires intravenous administration in vivo [1]. In contrast, BAY-678 is a reversible, non-reactive inhibitor that permits oral dosing and maintains >2000-fold selectivity over related serine proteases [2]. Furthermore, substituting BAY-678 with newer clinical candidates like BAY 85-8501 without accounting for species selectivity will confound results; BAY-678 is highly specific to human NE and exhibits weak activity against rodent NE, making it unsuitable for wild-type murine models unless human NE is exogenously administered [2]. Failure to select the exact inhibitor tailored to the species and mechanism of the assay leads to compromised reproducibility and misinterpreted target validation.

Substitution Risk

Oral bioavailability differences

Non-oral HNE inhibitors (e.g., Sivelestat) may not substitute for studies requiring repeated oral dosing or chronic model designs.

Selectivity panel breadth may shift

Inhibitors profiled against fewer serine proteases (e.g., Alvelestat, GW311616) carry higher off-target interpretation risk in complex matrices.

Species-specific affinity varies

Human-to-mouse HNE affinity differences among inhibitors may alter in vivo pharmacodynamic model interpretation.

Reversible vs. Covalent Inhibition

BAY-678 operates as a reversible, non-mechanism-based inhibitor, demonstrating a Ki of 15 nM and an IC50 of 20 nM against human neutrophil elastase [1]. In direct contrast, the 2nd-generation clinical benchmark Sivelestat functions as a covalent suicide inhibitor with a significantly weaker affinity profile, exhibiting an IC50 of 44 nM and a Ki of 200 nM[2].

| Evidence Dimension | Inhibitory Constant (Ki) against HNE |

| Target Compound Data | BAY-678: Ki = 15 nM (Reversible) |

| Comparator Or Baseline | Sivelestat: Ki = 200 nM (Covalent) |

| Quantified Difference | 13.3-fold stronger binding affinity for BAY-678. |

| Conditions | Biochemical human neutrophil elastase assay in vitro. |

Procurement of BAY-678 provides superior target affinity without the irreversible target modification associated with Sivelestat, ensuring cleaner kinetic readouts in reversible binding assays.

Species Selectivity in Humanized Models

A critical differentiator for BAY-678 is its pronounced species selectivity. While it exhibits potent inhibition of human NE (Ki = 15 nM), its activity against mouse and rat NE drops significantly (Ki = 700 nM and 600 nM, respectively) [1]. Conversely, the related clinical candidate BAY 85-8501 exhibits high cross-reactivity, inhibiting human NE at 0.080 nM and murine NE at 6.0 nM [1].

| Evidence Dimension | Cross-species inhibitory constant (Ki) |

| Target Compound Data | BAY-678: Human NE Ki = 15 nM vs. Mouse NE Ki = 700 nM |

| Comparator Or Baseline | BAY 85-8501: Human NE Ki = 0.080 nM vs. Mouse NE Ki = 6.0 nM |

| Quantified Difference | BAY-678 has a ~46-fold selectivity window for human over mouse NE, whereas BAY 85-8501 is highly active against both. |

| Conditions | Biochemical elastase assays utilizing purified human, mouse, and rat neutrophil elastase. |

Researchers must procure BAY-678 specifically for humanized mouse models or assays utilizing exogenous human NE, as its weak murine activity prevents confounding background inhibition of endogenous rodent proteases.

Off-Target Serine Protease Selectivity

The structural rigidity of BAY-678's locked bioactive conformation confers exceptional selectivity. Profiling against a panel of 21 related serine proteases revealed no significant inhibition up to a concentration of 30 μM[1]. This equates to a >2000-fold selectivity window for HNE over related proteases, a stark contrast to early-generation peptidic inhibitors or broad-spectrum benchmarks like PMSF, which indiscriminately target the chymotrypsin-like family [2].

| Evidence Dimension | Selectivity window over related serine proteases |

| Target Compound Data | BAY-678: >2000-fold selectivity (IC50 > 30 μM for 21 off-targets) |

| Comparator Or Baseline | Broad-spectrum serine protease inhibitors (e.g., PMSF): Minimal to no selectivity window. |

| Quantified Difference | BAY-678 provides a guaranteed >2000-fold selectivity margin. |

| Conditions | In vitro selectivity panel of 21 serine proteases. |

High selectivity ensures that downstream phenotypic effects in complex cellular assays are exclusively attributable to HNE inhibition, reducing false positives in drug discovery pipelines.

Oral Bioavailability Advantage

Unlike the clinical benchmark Sivelestat, which requires continuous intravenous (IV) infusion due to its pharmacokinetic limitations, BAY-678 was engineered for oral bioavailability [1]. In rat models, oral administration of BAY-678 demonstrated a favorable pharmacokinetic profile with a half-life (t1/2) of 1.3 hours and medium clearance, enabling standard PO dosing regimens in acute lung injury models [1].

| Evidence Dimension | Route of administration and half-life |

| Target Compound Data | BAY-678: Orally bioavailable (PO), t1/2 = 1.3 h in rats. |

| Comparator Or Baseline | Sivelestat: Requires IV administration. |

| Quantified Difference | Transition from continuous IV infusion to standard oral gavage. |

| Conditions | In vivo pharmacokinetic profiling in rat models. |

Procuring an orally active probe like BAY-678 drastically simplifies in vivo experimental design and reduces animal handling stress compared to IV-dependent alternatives.

Humanized ALI Rodent Models

Due to its ~46-fold selectivity for human NE over murine NE, BAY-678 is a highly targeted choice for in vivo ALI or ARDS models where human NE is exogenously administered. This allows researchers to isolate human-specific pathological mechanisms without inhibiting endogenous murine proteases, providing cleaner translational data [1].

Reversible Enzyme Kinetic Assays

In structural biology and biochemical assays where covalent modification of the elastase active site must be avoided, BAY-678 replaces suicide inhibitors like Sivelestat to provide clean, reversible, and highly potent (Ki = 15 nM) target engagement data [2].

Phenotypic Screening for Inflammation

Leveraging its >2000-fold selectivity over 21 related serine proteases, BAY-678 is ideal for cellular assays investigating neutrophil extracellular trap (NET) formation and matrix degradation, ensuring that readouts are not confounded by off-target protease inhibition[2].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

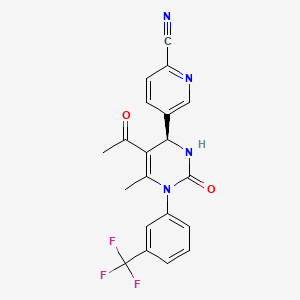

5-[(6R)-5-ethanoyl-4-methyl-2-oxidanylidene-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Explore Compound Types